3'-Chloro-4'-methyl-4-dimethylaminoazobenzene 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene
Brand Name: Vulcanchem
CAS No.: 63951-11-1
VCID: VC17189445
InChI: InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3
SMILES:
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

CAS No.: 63951-11-1

Cat. No.: VC17189445

Molecular Formula: C15H16ClN3

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene - 63951-11-1

Specification

CAS No. 63951-11-1
Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
IUPAC Name 4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3
Standard InChI Key FELKFKKBPTXZKA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene features an azobenzene backbone (N=N-\text{N}=\text{N}-) bridging two aromatic rings. The first ring contains a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) at the para position, while the second ring is substituted with a chlorine atom at the 3' position and a methyl group at the 4' position. This arrangement creates a planar structure conducive to π\pi-stacking interactions, which may influence its solubility and binding affinity in biological systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H16ClN3\text{C}_{15}\text{H}_{16}\text{ClN}_{3}
Molecular Weight273.76 g/mol
CAS Registry Number17010-60-5
Synonyms4-((3-Chloro-4-methylphenyl)azo)-N,N-dimethylbenzenamine; ANILINE, p-((3-CHLORO-p-TOLYL)AZO)-N,N-DIMETHYL-

Spectroscopic and Computational Data

The compound’s UV-Vis spectrum typically exhibits absorption maxima in the visible range (400–500 nm) due to the conjugated azo group, a feature common to dyestuffs . Computational models predict moderate hydrophobicity (logP3.8\log P \approx 3.8), suggesting limited water solubility and a propensity for bioaccumulation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step diazotization and coupling reaction:

  • Diazotization: 3-Chloro-4-methylaniline is treated with nitrous acid (HNO2\text{HNO}_2) in an acidic medium (HCl) at 0–5°C to form the diazonium salt.

  • Coupling: The diazonium salt reacts with N,N-dimethylaniline under alkaline conditions, yielding the target azo compound .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
DiazotizationNaNO2_2, HCl0–5°C85–90
CouplingN,N-dimethylaniline, NaOH20–25°C70–75

Industrial Manufacturing Challenges

Large-scale production requires stringent control over stoichiometry and temperature to minimize byproducts such as monoazo derivatives and unreacted amines. Modern facilities employ continuous-flow reactors to enhance efficiency, though the compound’s commercial production has declined due to regulatory restrictions .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound melts at 103–104°C, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals an exothermic peak at 260°C, indicative of thermal instability common to azo compounds .

Solubility Profile

SolventSolubility (g/100 mL)
Water<0.01
Ethanol1.2
Dichloromethane8.5

Limited aqueous solubility necessitates the use of organic solvents for experimental applications, complicating its use in biological assays .

Chemical Reactivity and Degradation Pathways

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) cleaves the azo bond, generating nitrobenzene derivatives and ammonia.

  • Reduction: Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) reduces the azo group to primary amines, yielding 3-chloro-4-methylaniline and N,N-dimethyl-p-phenylenediamine .

Photodegradation

Exposure to UV light induces cis-trans isomerization, with the trans isomer predominating under ambient conditions. Prolonged irradiation can fragment the azo linkage, producing chlorinated aromatic amines .

Toxicological and Carcinogenic Assessment

Acute Toxicity

Limited data exist for the specific compound, but structural analogs like 4-dimethylaminoazobenzene cause skin irritation and weight loss in rodents at doses >100 mg/kg .

Carcinogenicity Mechanisms

Metabolic activation via hepatic cytochrome P450 enzymes generates reactive electrophiles (e.g., aryl nitrenium ions), which form DNA adducts. The chloro and methyl substituents may hinder detoxification pathways, exacerbating genotoxicity .

Table 3: Comparative Carcinogenicity Data

CompoundTumor Incidence (Rodents)Target Organ
4-Dimethylaminoazobenzene80–90%Liver
3'-Chloro-4'-methyl-4-dimethylaminoazobenzeneNot reported

Note: Direct studies on 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene are lacking; data inferred from analogs .

Applications and Research Frontiers

Historical Uses

Prior to regulatory restrictions, this compound was explored as a dye for polishes and wax products. Its vibrant orange-yellow hue and stability in non-polar matrices made it suitable for industrial applications .

Contemporary Research

Recent studies focus on its potential as a photoresponsive material in optoelectronics, though carcinogenicity concerns limit commercial adoption. Computational models are being employed to design safer analogs with reduced toxicity .

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